1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is an organic compound that features a benzo[d][1,3]dioxole moiety, a pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.
Introduction of the carbonyl group: The benzo[d][1,3]dioxole can be further reacted with phosgene to introduce the carbonyl chloride group.
Formation of the azetidine ring: This involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions.
Coupling with pyridine: The final step involves coupling the benzo[d][1,3]dioxole-5-carbonyl chloride with pyridin-3-yl azetidine-3-carboxamide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used but may include substituted amides or thioamides.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide
- 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
- 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(quinolin-3-yl)azetidine-3-carboxamide
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-pyridin-3-ylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16(19-13-2-1-5-18-7-13)12-8-20(9-12)17(22)11-3-4-14-15(6-11)24-10-23-14/h1-7,12H,8-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOMODHOUXSLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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